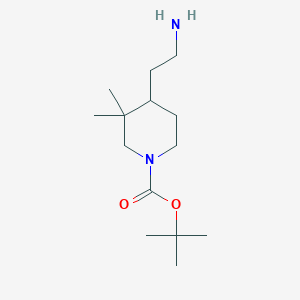
3-(Benzyloxy)-4-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-bromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a benzyloxy group attached to the third position and a bromine atom attached to the fourth position of the pyridine ring The molecular formula of this compound is C12H10BrNO, and it has a molecular weight of 26612 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromopyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-(Benzyloxy)pyridine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position on the pyridine ring .
Another approach involves the benzyloxylation of 4-bromopyridine. This method uses benzyl alcohol or benzyl chloride as the benzyloxylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the benzyloxy group at the third position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2), catalysts (e.g., iron or aluminum chloride).
Benzyloxylation: Benzyl alcohol, benzyl chloride, bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of hydroxylated pyridines or de-brominated pyridines.
科学的研究の応用
3-(Benzyloxy)-4-bromopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-bromopyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase, affecting cellular signaling pathways and inflammatory responses . The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
3-(Benzyloxy)-4-bromopyridine can be compared with other similar compounds, such as:
3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromopyridine: Lacks the benzyloxy group, limiting its applications in certain synthetic routes.
3-(Benzyloxy)-2-bromopyridine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological applications.
特性
IUPAC Name |
4-bromo-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYETUTWENFUDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7961666.png)



![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine](/img/structure/B7961695.png)

![7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7961711.png)



![2,7-Dibromo-imidazo[1,2-a]pyridine](/img/structure/B7961737.png)


![Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B7961753.png)
